Ethyl 4-chloroquinazoline-2-carboxylate
Beschreibung
Significance of the Quinazoline (B50416) Scaffold in Drug Discovery and Development
The quinazoline scaffold, a heterocyclic system formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.com This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov The inherent drug-like properties of the quinazoline nucleus have captivated the interest of medicinal chemists, leading to extensive exploration and the development of numerous synthetic routes. mdpi.com
Quinazoline derivatives have demonstrated a remarkable range of biological effects, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, anticonvulsant, and antihypertensive properties. nih.govresearchgate.netekb.eg The success of this scaffold is exemplified by the number of approved drugs on the market that incorporate the quinazoline core. researchgate.net For instance, Prazosin and Doxazosin are used as antihypertensive agents, while Gefitinib (B1684475) and Erlotinib (B232) are notable for their application in cancer therapy as epidermal growth factor receptor (EGFR) inhibitors. researchgate.netnih.gov The ability to modify the quinazoline structure at various positions allows for the fine-tuning of its pharmacological profile, making it a continuously evolving and highly important scaffold for the discovery of novel therapeutic agents. nih.govscispace.com
Overview of Chlorinated Quinazolines in Pharmaceutical Intermediates
Within the vast family of quinazoline derivatives, chlorinated quinazolines represent a particularly important class of compounds, primarily serving as key intermediates in the synthesis of pharmaceuticals. biosynth.comacs.org Chlorine-containing molecules are a major component of modern pharmaceuticals; it is estimated that approximately 58% of halogen-containing drugs feature chlorine atoms. acs.orgnih.gov Chlorinated heterocyclic compounds are thus crucial building blocks for drug discovery. nih.gov
Specifically, 4-chloroquinazolines are highly valuable precursors due to the reactivity of the chlorine atom at the 4-position. nih.govscispace.com This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various functional groups, particularly amines. nih.govnih.gov The reaction of 4-chloroquinazolines with primary or secondary amines is one of the most common and efficient methods for preparing 4-anilinoquinazolines and other 4-aminoquinazoline derivatives. nih.govscispace.com These resulting compounds are themselves a significant class of bioactive molecules, known for their potential as antitumor agents, including inhibitors of receptor tyrosine kinases. nih.gov The utility of chlorinated quinazolines as versatile intermediates provides a rapid and cost-effective pathway to generate libraries of diverse quinazoline derivatives for pharmacological screening. scispace.com
Research Rationale for Investigating Ethyl 4-chloroquinazoline-2-carboxylate
The research interest in this compound is rooted in its potential as a multifunctional synthetic building block for medicinal chemistry. This rationale is built upon the established significance of its structural components: the quinazoline core, the reactive chloro group, and the ester functional group.
As discussed, the quinazoline scaffold is a privileged framework in drug discovery. nih.govmdpi.com The chlorine atom at the C4 position acts as a key reactive handle, or "linchpin," for nucleophilic substitution reactions, enabling the synthesis of diverse derivatives. nih.govscispace.com Furthermore, the ethyl carboxylate group at the C2 position provides an additional site for chemical modification. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups, or it can participate in other transformations.
Therefore, this compound is not typically investigated as an end-product but rather as a valuable intermediate. molbase.com Its structure allows for a stepwise and controlled diversification. A library of novel compounds can be generated by first reacting the C4-chloro position and then, if desired, modifying the C2-ester, or vice-versa. This strategic potential makes it an attractive starting material for researchers aiming to develop new quinazoline-based therapeutic agents by exploring the chemical space around this versatile scaffold.
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 34632-69-4 | bldpharm.comscbt.com |
| Molecular Formula | C₁₁H₉ClN₂O₂ | scbt.comsigmaaldrich.com |
| Molecular Weight | 236.65 g/mol | scbt.comsigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |
| InChI Key | ZMAJSODACDWUAS-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |
| SMILES String | O=C(OCC)C1=NC2=CC=CC=C2C(Cl)=N1 | sigmaaldrich.comsigmaaldrich.com |
| Purity (Typical) | 90% - 97+% | molbase.com |
| Upstream Product | ethyl 4-oxo-1H-quinazoline-2-carboxylate | molbase.com |
| Downstream Product | Ethyl quinazoline-2-carboxylate | molbase.com |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 4-chloroquinazoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-13-8-6-4-3-5-7(8)9(12)14-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAJSODACDWUAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392838 | |
| Record name | Ethyl 4-chloroquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34632-69-4 | |
| Record name | Ethyl 4-chloroquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-chloroquinazoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Functionalization Pathways of Ethyl 4 Chloroquinazoline 2 Carboxylate
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position
The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the synthesis of diverse 4-substituted quinazolines. The SNAr reaction at the C-4 position is well-documented and is a preferred method for creating 4-aminoquinazolines, which are recognized as privileged structures in medicinal chemistry. nih.govnih.gov
The reaction typically proceeds with various nucleophiles, including anilines, benzylamines, and aliphatic amines. nih.gov These reactions consistently show regioselectivity for the C-4 position over the C-2 position, which is less reactive. nih.gov Achieving substitution at the C-2 position generally requires more forcing conditions, such as higher temperatures or the use of specialized catalytic systems. nih.govnih.gov The enhanced reactivity at C-4 is attributed to the electronic properties of the quinazoline ring system, where the nitrogen atoms influence the electron distribution, making the C-4 carbon more electrophilic and stabilizing the intermediate Meisenheimer complex formed during the SNAr mechanism.
Ester Hydrolysis and Amidation Reactions of the C-2 Carboxylate Group
The ethyl carboxylate group at the C-2 position provides another avenue for functionalization. This ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. In acid-catalyzed hydrolysis, a proton adds to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by water. nih.gov The resulting carboxylic acid can then be used in further synthetic steps.
Alternatively, the ester can be converted directly into an amide through amidation. While direct reaction with amines can be challenging, the process is often facilitated by first converting the ester to the more reactive carboxylate salt or acyl chloride. acs.org General methods for the direct coupling of alkali metal carboxylate salts with amines using coupling agents like HBTU have proven effective for synthesizing a variety of amides under mild conditions. acs.org
Cross-Coupling Reactions (e.g., Sonogashira) for C-4 Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-4 position of the quinazoline core. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a notable example. nih.gov This reaction has been successfully applied to 2-substituted 4-chloroquinazolines using catalysts like Pd(PPh₃)₄ and a co-catalyst such as copper(I) iodide (CuI) in the presence of a base. nih.gov
The versatility of halogenated quinazolines as substrates in these transformations stems from the reactivity of the C-X bond, which readily participates in metal-catalyzed cross-coupling. acs.org For multi-halogenated quinazolines, the selectivity of the reaction often depends on the relative strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl). acs.org However, the C(4)-Cl bond in some chloroquinazolines has been found to be particularly reactive in these cross-coupling reactions. acs.org This methodology allows for the introduction of alkynyl groups, which can serve as handles for further synthetic transformations, significantly expanding the molecular diversity accessible from the ethyl 4-chloroquinazoline-2-carboxylate scaffold.
Derivatization via Nitrogen Nucleophiles (e.g., Hydrazines, Amines, Anilines)
The C-4 chloro group is readily displaced by a variety of nitrogen nucleophiles, a reaction that is fundamental to the synthesis of many biologically active quinazolines. nih.govnih.govacs.org Amination with primary or secondary amines is one of the most common procedures for preparing 4-aminoquinazolines. libretexts.org
Amines and Anilines: The reaction with amines and anilines often proceeds in a solvent like isopropanol (B130326) under reflux. nih.gov Electron-rich anilines and primary aliphatic amines react readily under milder conditions to give good yields of 4-aminoquinazolines. libretexts.org In contrast, electron-poor anilines may require more stringent conditions, such as microwave irradiation, to achieve efficient conversion. libretexts.orgnih.gov
Hydrazines: Hydrazine (B178648) hydrate (B1144303) can also act as a potent nucleophile. The reaction with 4-chloroquinazoline (B184009) derivatives can lead to the formation of 4-hydrazinylquinazolines. youtube.com These intermediates are particularly useful as they can undergo subsequent cyclization reactions to form fused heterocyclic systems. For example, a similar compound, 2-ethoxy-4-chloroquinazoline, reacts with hydrazine hydrate to form 4-hydrazino-2-ethoxyquinazoline. youtube.com
Below is a table summarizing the reaction of various 4-chloroquinazolines with nitrogen nucleophiles.
| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |
| 4-chloro-6-halo-2-phenylquinazolines | o-toluidine | THF/H₂O, Microwave | 6-halo-2-phenyl-N-(o-tolyl)quinazolin-4-amine | 74-78% | libretexts.org |
| 4-chloro-6-halo-2-phenylquinazolines | 2-fluoroaniline | THF/H₂O, Microwave | N-(2-fluorophenyl)-6-halo-2-phenylquinazolin-4-amine | 56-60% | libretexts.org |
| 4-chloroquinazolines | Various anilines | Isopropanol, reflux, 4 hr | 4-anilinoquinazolines | - | nih.gov |
| 4-chloroquinazolines | Various benzylamines | Isopropanol, TEA, reflux, 4 hr | 4-(benzylamino)quinazolines | - | nih.gov |
| 2-ethoxy-4-chloroquinazoline | Hydrazine hydrate | Benzene (B151609), stir, 2 hr | 2-ethoxy-4-hydrazinylquinazoline | - | youtube.com |
Strategies for Introducing Diverse Heterocyclic Moieties onto the Quinazoline Core
This compound is an excellent starting point for the construction of more complex, fused heterocyclic systems. A common strategy involves a two-step process: first, a nucleophilic substitution at the C-4 position to introduce a reactive handle, followed by an intramolecular cyclization.
For instance, the introduction of a hydrazine group at C-4 creates a 4-hydrazinylquinazoline intermediate. youtube.com This intermediate can then be reacted with various reagents to build a new heterocyclic ring. Reaction with carbon disulfide can lead to the formation of a triazolothione ring fused to the quinazoline core. Similarly, reaction with hydrazides of various carboxylic acids can result in the formation of 5-ethoxy-2-substituted acs.orgnih.gov-triazolo-[1,5-c]quinazoline derivatives through ring closure and Dimroth rearrangement. These methods provide access to a wide range of polycyclic heteroaromatic compounds with potential pharmacological applications.
Medicinal Chemistry Research on Ethyl 4 Chloroquinazoline 2 Carboxylate Analogues
Role as a Pharmaceutical Intermediate and Building Block
Ethyl 4-chloroquinazoline-2-carboxylate is a well-established building block in organic synthesis and medicinal chemistry. cymitquimica.combldpharm.com Its utility stems from the quinazoline (B50416) core, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. mdpi.comcymitquimica.com This compound serves as a pharmaceutical intermediate, meaning it is a crucial precursor in multi-step syntheses of more complex and often more potent pharmaceutical agents. cymitquimica.combldpharm.com
The key to its function as an intermediate lies in its chemical reactivity. The chloro substituent at the 4-position of the quinazoline ring is a key reactive site, susceptible to nucleophilic substitution reactions. cymitquimica.com This allows for the straightforward introduction of various functional groups and side chains, which is a fundamental strategy in creating libraries of compounds for drug discovery. The ethyl ester group at the 2-position provides another handle for chemical modification. For instance, it is derived from its upstream precursor, ethyl 4-oxo-1H-quinazoline-2-carboxylate, and can be further reacted to create downstream products like Ethyl quinazoline-2-carboxylate. molbase.com This versatility makes the compound a valuable starting material for developing novel molecules with potential therapeutic applications, including antimicrobial or anticancer properties. cymitquimica.com
Lead Compound Identification and Optimization Strategies
In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structures that require modification. The process of refining these structures to improve potency, selectivity, metabolic stability, and other pharmacokinetic properties is known as lead optimization. nih.govyoutube.com
The quinazoline scaffold is central to many lead optimization campaigns. nih.govnih.gov While this compound itself is primarily an intermediate, its derivatives are frequently identified as lead compounds. Optimization strategies often involve iterative structural modifications based on structure-activity relationships (SARs). nih.gov
Key optimization strategies for quinazoline derivatives include:
Modification of Ring Substituents: Researchers systematically alter substituents at various positions of the quinazoline ring. For example, in a study on antimalarial quinazolinediones, modifying the side chain attached to the quinazoline core was a key strategy. nih.gov Replacing a methoxy (B1213986) group with a halogen like fluorine or chlorine at the 4-position of a connected phenyl ring was found to maintain potent antimalarial activity. nih.gov
Improving Metabolic Stability: A common strategy in lead optimization is to block metabolically vulnerable sites on a molecule. nih.gov For instance, introducing a fluorine atom at a position susceptible to metabolic oxidation can improve the compound's stability in the body. nih.gov
Utilizing QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of novel molecules based on their physicochemical properties. acs.org By analyzing a series of 31 quinazoline derivatives, researchers developed a QSAR model that guided the design of 18 new molecules with potentially enhanced inhibitory activity against the lung cancer cell line EGFR. acs.org The model indicated that electronegative substituents at the N-3 and C-6 positions could foster optimal interactions within the target's binding site. acs.org
This iterative process of design, synthesis, and testing allows medicinal chemists to refine a lead compound, enhancing its drug-like properties. youtube.com
Development of Novel Chemical Entities based on the Quinazoline Scaffold
The quinazoline scaffold's versatility has led to the development of a vast number of novel chemical entities (NCEs) with a wide spectrum of biological activities. mdpi.comresearchgate.net Researchers have successfully designed and synthesized new molecules for various diseases by modifying the basic quinazoline structure. mdpi.comnih.gov The quinazoline framework is found in over 200 naturally occurring alkaloids and has been leveraged to create synthetic compounds with anticancer, anti-inflammatory, antiviral, and antifungal properties. mdpi.commdpi.com
Examples of NCE development include:
Antifungal Agents: In one study, 32 novel quinazolinone-scaffold-containing pyrazole (B372694) carbamide derivatives were designed and synthesized to find new fungicides against Rhizoctonia solani. nih.gov By hybridizing the quinazolinone unit with a pyrazole-containing fragment, researchers created new molecules, with compound 6a₁₁ showing particular promise. nih.gov
Anticancer Agents: A novel series of quinazoline derivatives was synthesized and evaluated for broad-spectrum antitumor activity against five different cancer cell lines (MGC-803, MCF-7, PC-9, A549, and H1975). mdpi.com Compound 18 from this series exhibited potent activity against MGC-803 cells, demonstrating the potential for creating new anticancer drugs by exploring the quinazoline scaffold. mdpi.com
Alzheimer's Disease Therapeutics: The complexity of Alzheimer's disease has driven research into multi-targeting agents. nih.gov Quinazoline derivatives have been designed to inhibit key enzymes like cholinesterases and β-secretase (BACE-1). nih.govmdpi.com A series of derivatives (AK-1 to AK-14) were designed using a lead optimization strategy, with compound AK-2 emerging as a promising lead molecule for further investigation. nih.gov
These examples highlight how the fundamental quinazoline structure, as found in this compound, serves as a blueprint for generating diverse and innovative therapeutic candidates.
Interactive Data Table: Anticancer Activity of Novel Quinazoline Derivatives
The table below details the in vitro cytotoxic activity of newly synthesized quinazoline derivatives against various human cancer cell lines, as reported in recent studies. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 18 | MGC-803 (Gastric Cancer) | 0.85 | mdpi.com |
| Compound 18 | GES-1 (Normal Gastric Epithelial) | 26.75 | mdpi.com |
| AK-2 | hAChE (Alzheimer's Target) | - | nih.gov |
| AK-2 | hBACE-1 (Alzheimer's Target) | - | nih.gov |
| Compound 11g | HeLa (Cervical Cancer) | - | nih.gov |
| Quinazoline (O) | PARP (Cancer Target) | - | nih.gov |
| Quinazoline (Qr) | Tubulin (Cancer Target) | 0.11 | nih.gov |
Note: Specific IC₅₀ values for AK-2 and Compound 11g were noted as significant but not provided in the source text abstracts. Quinazoline (O) was noted as having potent PARP inhibitory activity.
Targeted Drug Design Approaches Incorporating the Quinazoline Moiety
Targeted drug design is a modern strategy that focuses on creating molecules that interact with specific biological targets, such as a particular enzyme or receptor involved in a disease process. This approach aims to maximize efficacy while minimizing off-target side effects. nih.gov The quinazoline scaffold is exceptionally well-suited for targeted design, particularly in oncology. nih.govnih.gov Several FDA-approved anticancer drugs, including gefitinib (B1684475), erlotinib (B232), and lapatinib, are quinazoline derivatives that function as kinase inhibitors. mdpi.comnih.gov
Targeted design approaches incorporating the quinazoline moiety often focus on inhibiting key cellular signaling pathways:
Enzyme Inhibition: Many quinazoline derivatives are designed to fit into the active site of specific enzymes, blocking their function. nih.gov
Kinase Inhibitors: A primary application is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overactive in various cancers. acs.org The quinazoline ring serves as a scaffold that can be decorated with side chains to achieve high-affinity binding to the ATP-binding pocket of the kinase. acs.org
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is another enzyme targeted in cancer therapy. A quinazoline derivative with a tertiary amine linked through an S-ethyl linker at the C-2 position showed potent PARP inhibitory activity. nih.gov
Dihydrofolate Reductase (DHFR) Inhibitors: Quinazolines like Trimetrexate are designed to inhibit DHFR, an enzyme crucial for DNA synthesis, thereby halting cancer cell proliferation. nih.gov
Dual-Target Inhibitors: A more advanced strategy involves designing a single molecule that can inhibit two or more targets simultaneously. nih.gov Researchers have developed quinazoline-based dual inhibitors targeting Histone Deacetylases (HDACs) along with other cancer-related targets like PI3K and EGFR, leveraging a molecular hybridization approach. nih.gov
These targeted strategies underscore the importance of the quinazoline core as a pharmacophore that can be precisely modified to create highly selective and potent drugs for complex diseases like cancer. nih.gov
Biological Activity Spectrum of Ethyl 4 Chloroquinazoline 2 Carboxylate Analogues
Anticancer Research Applications
Quinazoline (B50416) derivatives are a significant class of compounds in cancer research, with many acting as targeted chemotherapeutic agents. mdpi.comnih.gov Their anticancer properties stem from their ability to interact with various molecular targets crucial for tumor growth and survival. nih.govekb.eg Modifications at different positions of the quinazoline ring have led to the development of potent agents targeting key enzymes and cellular processes. nih.gov
A primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. nih.govnih.gov
PAK4 Inhibition: P21-activated kinase 4 (PAK4) is a key signaling node involved in cancer progression. nih.gov Researchers have developed 2,4-diaminoquinazoline derivatives as potent PAK4 inhibitors. nih.gov Starting from a known inhibitor, a library of compounds was synthesized, leading to the identification of compound 9d with a half-maximal inhibitory concentration (IC₅₀) of 0.033 µM for PAK4. nih.gov In another study, structure-based design led to a series of 4-aminoquinazoline-2-carboxamide inhibitors, where introducing basic groups like piperazine (B1678402) enhanced activity against PAK4 by forming favorable interactions with the enzyme's active site. nih.govacs.org
EGFR and VEGFR Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are validated targets in oncology. ekb.egnih.gov Simultaneous inhibition of both kinases is a promising strategy to enhance antitumor activity and prevent resistance. nih.govtbzmed.ac.ir Numerous 4-anilinoquinazoline (B1210976) derivatives have been developed as dual EGFR/VEGFR-2 inhibitors. tbzmed.ac.iramazonaws.com For instance, a series of new quinazoline sulfonamide conjugates were synthesized and evaluated, with compound 15 emerging as a potent dual inhibitor, showing IC₅₀ values of 0.0728 µM against EGFR and 0.0523 µM against VEGFR-2. nih.gov Similarly, novel 2-chloro-4-anilino-quinazolines were designed as dual inhibitors, where compound 8o was found to be significantly more potent than the prototype compound against both EGFR and VEGFR-2. nih.govbohrium.com The thioacetamide (B46855) derivative 20b also showed potent VEGFR-2 inhibition with an IC₅₀ of 66 nM and moderate activity against EGFR (IC₅₀ = 98 nM). nih.gov
HER2/neu Inhibition: Lapatinib, a quinazoline-based compound, is a well-known dual inhibitor that targets both human epidermal growth factor receptor 2 (HER2/neu) and EGFR, and is used in the management of breast cancer and other solid tumors. nih.gov Afatinib is another quinazoline derivative that acts as an irreversible inhibitor of the ErbB family of receptors, which includes HER2. amazonaws.com
Table 1: Selected Quinazoline Analogues as Kinase Inhibitors
| Compound/Drug | Target Kinase(s) | IC₅₀ / Activity | Reference(s) |
|---|---|---|---|
| Compound 9d | PAK4 | 0.033 µM | nih.gov |
| Compound 15 | EGFR, VEGFR-2 | 0.0728 µM, 0.0523 µM | nih.gov |
| Compound 8o | EGFR, VEGFR-2 | ~11x and ~7x more potent than prototype, respectively | nih.govbohrium.com |
| Compound 20b | VEGFR-2, EGFR | 66 nM, 98 nM | nih.gov |
| Lapatinib | HER2/neu, EGFR | Dual inhibitor | nih.gov |
The kinase-inhibiting properties of quinazoline analogues translate into potent anti-proliferative effects across a spectrum of human cancer cell lines.
A series of quinazoline sulfonamide derivatives demonstrated significant cytotoxicity against four cancer cell lines: HepG2 (liver), MCF-7 (breast), HCT116 (colon), and A549 (lung). nih.govCompound 15 from this series was particularly potent against the MCF-7 cell line, with an IC₅₀ of 0.0977 µM. nih.gov
Novel 2-chloroquinazoline (B1345744) derivatives were evaluated against four EGFR-overexpressing cell lines (A549, NCI-H1975, AGS, and HepG2), with compound 10b showing IC₅₀ values of 3.68 µM, 10.06 µM, 1.73 µM, and 2.04 µM, respectively. nih.gov
A quinazoline-containing 1,2,3-triazole, 4-TCPA , exhibited inhibitory activity against A549 (lung, IC₅₀ = 35.70 μM), MCF7 (breast, IC₅₀ = 19.50 μM), and K562 (leukemia, IC₅₀ = 5.95 μM) cells. nih.gov
In a study of 4-benzothienyl amino quinazoline derivatives, most of the synthesized compounds showed enhanced cytotoxicity against six human cancer cell lines compared to the parent compound, gefitinib (B1684475). nih.gov
Other research has documented the efficacy of various quinazoline derivatives against leukemia cell lines (Jurkat, U266, K562, U937, HL60) and renal cancer cells (UO-31). nih.govnih.gov
Table 2: Anti-proliferative Activity of Quinazoline Analogues
| Compound | Cell Line(s) | IC₅₀ / Activity | Reference(s) |
|---|---|---|---|
| Compound 15 | MCF-7, HepG2, HCT116, A549 | 0.0977 µM (MCF-7) | nih.gov |
| Compound 10b | A549, NCI-H1975, AGS, HepG2 | 3.68 µM, 10.06 µM, 1.73 µM, 2.04 µM | nih.gov |
| 4-TCPA | A549, MCF7, K562 | 35.70 μM, 19.50 μM, 5.95 μM | nih.gov |
| Thioacetamide 20b | UO-31 (Renal) | Potent activity | nih.gov |
By inhibiting upstream kinases, quinazoline analogues can modulate critical downstream signaling pathways that control cell fate.
The 2,4-disubstituted quinazoline derivative Sysu12d was found to down-regulate c-myc by stabilizing its promoter G-quadruplex structure. nih.gov This action leads to a decrease in nucleolin expression, suppression of ribosomal RNA synthesis, and subsequent activation of the p53 tumor suppressor pathway, culminating in cancer cell apoptosis. nih.gov
The novel quinazolinone MJ-29 was shown to suppress the phosphorylation of key signaling proteins, including extracellular regulated protein kinase 1/2 (ERK1/2), p38, c-Jun N-terminal kinase 1/2 (JNK1/2), and serine/threonine kinase AKT in oral cancer cells. nih.gov
Compound 9d , a PAK4 inhibitor, was found to regulate the PAK4-LIMK1 signaling pathway in A549 lung cancer cells. nih.gov
The quinazoline-triazole hybrid 4-TCPA was reported to cause significant downregulation of VEGFR2 and EGFR expression, and in A549 cells, it also moderately downregulated mTOR. nih.gov
Metastasis, the spread of cancer cells, is a major cause of mortality and involves complex processes of cell migration and invasion. Several quinazoline derivatives have demonstrated the ability to inhibit these processes.
The quinazolinone derivative MJ-29 was shown to inhibit the migration and invasion of CAL 27 human oral cancer cells in a concentration-dependent manner. nih.gov This anti-metastatic action was linked to the suppression of matrix metalloproteinases (MMP-2/9) expression and the downregulation of MAPK and AKT signaling. nih.gov
Compound 10b , a 2-chloroquinazoline derivative, was shown to inhibit the migration of A549, AGS, and HepG2 cancer cells in wound healing assays. nih.gov
The potent PAK4 inhibitor 9d was also found to significantly inhibit the migration and invasion of A549 cells, which over-express PAK4. nih.gov
Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair, and its inhibition is a key therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. nih.govmdpi.com Quinazolinone and quinazoline-2,4-dione scaffolds have been identified as effective frameworks for developing PARP inhibitors. nih.govnih.gov
Researchers have designed and synthesized quinazolinone-based derivatives as bioisosteres of the PARP inhibitor Olaparib. rsc.org In one such study, compound 12c showed potent PARP-1 inhibitory activity with an IC₅₀ of 30.38 nM, comparable to Olaparib. rsc.org This compound also induced cell cycle arrest at the G2/M phase and promoted apoptosis in MCF-7 cells. rsc.org
Another series of 2-substituted-quinazoline-4-ones was evaluated, where compound (O) , featuring a tertiary amine linked via an S-ethyl group at the C-2 position, exhibited potent PARP inhibitory activity. nih.gov
Further modifications led to compound (S) , which displayed selective cytotoxicity against PARP-1 with an IC₅₀ of 49 μM. nih.gov
A series of quinazoline-2,4-dione derivatives yielded Cpd36 , a highly potent inhibitor of both PARP-1 (IC₅₀ = 0.94 nM) and PARP-2 (IC₅₀ = 0.87 nM). nih.gov
Table 3: Quinazoline-Based PARP-1 Inhibitors
| Compound | Scaffold | IC₅₀ / Activity | Reference(s) |
|---|---|---|---|
| Compound 12c | Quinazolinone | 30.38 nM | rsc.org |
| Compound (S) | Quinazoline-4-one | 49 µM (Selective for PARP-1) | nih.gov |
| Compound (U) | Quinazoline-2,4-dione | 13.3 nM (PARP-1), 67.8 nM (PARP-2) | nih.gov |
| Cpd36 | Quinazoline-2,4-dione | 0.94 nM (PARP-1), 0.87 nM (PARP-2) | nih.gov |
Antimicrobial Research Applications
Beyond their anticancer effects, the quinazoline core is associated with a broad spectrum of antimicrobial activities. nih.govresearchgate.net
A series of novel quinazolinone Schiff base derivatives were synthesized and evaluated for their antibacterial effects. nih.gov These compounds were designed to inhibit DNA gyrase, an essential bacterial enzyme. nih.gov The study found that most of the synthesized compounds showed potent activity against both Gram-positive and Gram-negative bacteria, with compound 4e showing the best activity against Pseudomonas aeruginosa and Staphylococcus aureus at a concentration of 32 μg/mL. nih.gov
Research into quinazolin-2,4-dione derivatives identified compounds with promising antibacterial activity against the Gram-positive strains Staphylococcus aureus and Staphylococcus haemolyticus. nih.gov Compounds 2b and 2c from this series recorded the lowest minimum inhibitory concentration (MIC) values, with compound 2b showing an MIC of 10 mg/mL against S. haemolyticus. nih.gov
The synthesis of various 2-Chloromethyl-4-methyl-quinazoline derivatives and their subsequent evaluation via the disk diffusion technique revealed that compounds containing nitrogen heterocyclic moieties possessed the most favorable antimicrobial activity. researchgate.net
Other studies have confirmed the in vitro antimycobacterial and antifungal activities of different styrylquinazoline (B1260680) derivatives. scilit.com
Antibacterial Activity
Analogues of the quinazoline carboxamide scaffold have demonstrated notable activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species.
Pseudomonas aeruginosa : This opportunistic Gram-negative pathogen is a significant cause of nosocomial infections and is known for its ability to form biofilms and develop antibiotic resistance. nih.govmdpi.com Quinazolinone-based compounds have been developed as inhibitors of the Pseudomonas Quinolone Signal (PQS) system, a quorum-sensing pathway that regulates virulence factors like pyocyanin (B1662382) and biofilm formation. nih.govmdpi.comnih.gov For instance, a series of 6-chloro-3-((2-substituted-thiazole)quinazolin-4(3H)-one compounds were synthesized and shown to inhibit the PqsR transcriptional regulator. nih.gov One analogue, compound 6b , demonstrated significant inhibition of the PqsR system (73.4% at 100 µM) without affecting bacterial growth, indicating a specific anti-virulence mechanism. nih.gov
Staphylococcus aureus : A major Gram-positive pathogen, S. aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant threat due to widespread antibiotic resistance. nih.goveco-vector.com Certain quinazolin-4(3H)-one derivatives have shown pronounced antimicrobial activity against this pathogen. eco-vector.com In one study, novel 4-piperazinylquinoline derivatives were synthesized, with compound 5k exhibiting selective and potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 10 μM. mdpi.com This activity was attributed to its ability to disrupt cell membrane integrity. mdpi.com
Escherichia coli : Derivatives of 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (PQZ), designed as dihydrofolate reductase (DHFR) inhibitors, have shown antibacterial activity. mdpi.com While the primary target in that study was A. baumannii, the design was based on targeting E. coli DHFR. mdpi.com
Enterococcus faecalis : This Gram-positive bacterium can cause a variety of nosocomial infections. nih.gov Certain quinazoline derivatives have shown activity against E. faecalis. For example, replacing a 6-amino group on a 2-aminoquinazoline (B112073) with an ethylsulfamoyl moiety resulted in an analogue with potent activity against Enterococcus spp. (MIC of 8 µg/mL). researchgate.net
Acinetobacter baumannii : A critical Gram-negative pathogen, A. baumannii is notorious for its multidrug resistance (MDR). mdpi.comresearchgate.netnih.gov The amino-quinazoline scaffold has been explored for its potential against this bacterium. researchgate.net A series of 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (PQZ) compounds, designed to inhibit dihydrofolate reductase (DHFR), showed significant antibacterial activity against MDR strains of A. baumannii, proving superior in some cases to agents like trimethoprim. mdpi.comnih.gov
Mycobacterium tuberculosis : The causative agent of tuberculosis, M. tuberculosis requires long treatment regimens, and drug resistance is a major obstacle. unav.edunih.govrsc.orgmdpi.com Quinazoline and quinoline (B57606) derivatives have been a focus of anti-tubercular drug discovery. rsc.orgnih.gov A series of 4-anilinoquinazolines were screened, revealing that specific substitutions are crucial for activity. nih.gov For example, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34 ) was identified as a highly potent inhibitor of M. tuberculosis growth, with an MIC90 value in the range of 0.63-1.25 μM. nih.gov Another study found that 4-(S-Butylthio)quinazoline was more active than the frontline drug isoniazid (B1672263) against some atypical mycobacterial strains. nih.gov
Table 1: Antibacterial Activity of Selected Quinazoline Analogues
| Compound/Analogue Class | Bacterial Strain | Key Finding | Reference |
|---|---|---|---|
| 6-chloro-3-((2-alkylthiazol-4-yl)methyl)quinazolin-4(3H)-one | Pseudomonas aeruginosa | Inhibited PqsR-regulated pyocyanin production. | nih.gov |
| Quinazolinone analogue (6b) | Pseudomonas aeruginosa | Showed 73.4% PqsR inhibitory activity at 100 µM. | nih.gov |
| 4-piperazinylquinoline (5k) | Staphylococcus aureus | Exhibited an MIC of 10 μM. | mdpi.com |
| 1,3-diamino-7H-pyrrolo[3,2-f]quinazolines (PQZ) | Acinetobacter baumannii (MDR) | Showed significant activity, stronger than trimethoprim. | mdpi.comnih.gov |
| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) | Mycobacterium tuberculosis | MIC90 value of 0.63-1.25 μM. | nih.gov |
| 4-(S-Butylthio)quinazoline | Atypical Mycobacteria | More active than isoniazid. | nih.gov |
Antifungal Activity
The quinazoline framework and its analogues have also been investigated for their efficacy against pathogenic fungi.
Candida albicans : This opportunistic yeast is a common cause of fungal infections in humans. nih.gov Several studies have reported the anti-candida activity of quinoline and quinazolinone derivatives. nih.gov For instance, certain 7-chloro-4-arylhydrazonequinolines exhibited MIC values comparable to the standard antifungal drug fluconazole. nih.gov In a broader search for new antifungals, novel 2-aryloxazoline compounds were synthesized and tested, showing potent inhibition of Candida species at low concentrations (<0.25 μg/mL). nih.gov
Aspergillus niger : This fungus is a common environmental mold that can cause opportunistic infections. Ethyl acetate (B1210297) extracts from the fungus Aspergillus niger AK6 have themselves been shown to produce bioactive compounds with antifungal properties. semanticscholar.org Other studies have shown that novel synthesized compounds can inhibit A. niger. For example, certain diterpenoids isolated from Acrocarpospora punica showed moderate antifungal activity against A. niger. nih.gov
Fusarium spp. : This genus includes plant pathogens and opportunistic human pathogens. In potential antifungal activity tests, newly synthesized quinazolinone compounds exhibited significant inhibitory effects against several phytopathogenic fungi. mdpi.com One compound, 2c , showed a 62.42% inhibition rate against Fusarium oxysporum f. sp. niveum at a concentration of 300 mg/L. mdpi.com Another study demonstrated that extracts from Aspergillus niger AK6 could inhibit the growth of Fusarium sambucinum by 64.1%. semanticscholar.org
Table 2: Antifungal Activity of Selected Analogues
| Compound/Analogue Class | Fungal Strain | Key Finding | Reference |
|---|---|---|---|
| 7-chloro-4-arylhydrazonequinolines | Candida albicans | MIC comparable to fluconazole. | nih.gov |
| 2-aryloxazolines | Candida spp. | Inhibited growth at <0.25 μg/mL. | nih.gov |
| Quinazolinone (2c) | Fusarium oxysporum | 62.42% inhibition at 300 mg/L. | mdpi.com |
Anti-biofilm Formation Studies
Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, making them highly resistant to conventional antibiotics. mdpi.comnih.gov Targeting biofilm formation is a key anti-virulence strategy.
Analogues of quinazolinone have been identified as potent inhibitors of biofilm formation, particularly in P. aeruginosa. nih.govmdpi.com This activity is often linked to the inhibition of the Pqs quorum-sensing system, which is crucial for biofilm maturation. nih.gov However, some studies have found a disconnect between high quorum-sensing inhibitory activity and actual biofilm reduction. For example, compound 6b , which strongly inhibited the Pqs system, only reduced biofilm formation by 10% at 100 µM. nih.gov
In other species, a library of 2-aminoquinazoline (2-AQ) derivatives was explored for its anti-biofilm capabilities against Mycobacterium smegmatis, leading to the identification of several active compounds. nih.gov Natural compounds and their analogues, such as salicylaldehyde (B1680747) and vanillin, have also demonstrated significant inhibition (70-93%) of S. aureus biofilm formation. mdpi.com
Anti-inflammatory Research Applications
Quinazoline derivatives have been extensively studied for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes. nih.gov
The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for evaluating acute inflammation. researchgate.netmdpi.com Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema, which can be measured over several hours. nih.govnih.gov This model is widely used to screen the anti-inflammatory activity of synthetic and natural compounds. mdpi.com
Novel quinazolinones conjugated with moieties like ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) have been tested using this model. nih.gov Several of these compounds, such as 4b , 7c , and 13b , demonstrated in vivo anti-inflammatory activity comparable to the standard drug celecoxib (B62257). nih.gov For example, a quinoxaline (B1680401) derivative, QD, administered at 0.2 mg/ml, showed anti-inflammatory effects similar to diclofenac (B195802) in a carrageenan model by reducing levels of the pro-inflammatory cytokine TNF-α. ijpsonline.com
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. nih.govmdpi.com Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Many quinazoline and quinoline derivatives have been designed and synthesized as selective COX-2 inhibitors. researchgate.netmdpi.com The inclusion of a para-sulfonamide or methylsulfonyl group on an aryl ring attached to the heterocyclic core is a common strategy to achieve COX-2 selectivity. researchgate.netmdpi.com For example, a series of quinazolinones conjugated with ibuprofen or other moieties were designed as selective COX-2 inhibitors, with several compounds showing selectivity equipotent to celecoxib. nih.gov Another study identified 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide as a notable COX-2 inhibitor, showing 47.1% inhibition at a 20 μM concentration. mdpi.com
Table 3: Anti-inflammatory and COX-2 Inhibition Activity
| Compound/Analogue Class | Assay/Model | Key Finding | Reference |
|---|---|---|---|
| Quinazolinone-ibuprofen conjugate (7c) | Carrageenan-Induced Paw Edema | Anti-inflammatory activity similar to celecoxib. | nih.gov |
| Quinazolinone-thioacetohydrazide conjugate (13b) | Carrageenan-Induced Paw Edema | Completely abolished pain response. | nih.gov |
| 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | COX-2 Inhibition Assay | 47.1% inhibition of COX-2 at 20 µM. | mdpi.com |
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) | COX-2 Inhibition Assay | More potent and selective than celecoxib (IC50=0.043µM). | researchgate.net |
Antiviral Activity Investigations
The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry and has been explored for a wide array of therapeutic applications, including as potential antiviral agents. researchgate.net The broad biological activities of quinoline and quinazoline derivatives have led to investigations into their effects against various viruses. rsc.org However, specific research focusing on the antiviral properties of direct analogues of ethyl 4-chloroquinazoline-2-carboxylate is less detailed in the reviewed literature compared to other biological activities. While the potential exists within this chemical class, dedicated studies providing specific examples and mechanisms of antiviral action for closely related analogues are not prominently featured in the current search results.
Enzyme Inhibition Studies (General)
Analogues of the quinazoline scaffold have been the subject of numerous studies to evaluate their potential as enzyme inhibitors across various therapeutic areas. The core quinazoline structure is a versatile pharmacophore that has been derivatized to target a range of enzymes implicated in different diseases. Research has demonstrated that modifications at various positions of the quinazoline ring system can lead to potent and selective inhibitors of enzymes such as kinases, reductases, and peptidases. mdpi.comnih.govnih.gov
Cholinesterase Inhibition (AChE, BuChE)
In the search for treatments for neurodegenerative disorders like Alzheimer's disease, the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key strategy. A series of 2,4-disubstituted quinazoline derivatives were synthesized and evaluated for their inhibitory potential against these enzymes. nih.gov Several of these compounds demonstrated potent and selective inhibition of BuChE over AChE. nih.govmdpi.com For instance, compounds 6f , 6h , and 6j showed significant BuChE inhibitory activity, with compound 6f being the most potent. nih.gov The kinetic analysis of these compounds revealed a mixed-type inhibition, suggesting that they may bind to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov
Additionally, a series of novel quinazoline-sulfonamide hybrids were investigated for their cholinesterase inhibitory effects. These compounds exhibited inhibition at the nanomolar level for both AChE and BuChE. researchgate.net
Table 1: Butyrylcholinesterase (BuChE) Inhibition by 2,4-Disubstituted Quinazoline Analogues nih.gov
| Compound | R1 | R2 | BuChE IC₅₀ (µM) |
|---|---|---|---|
| 6f | H | 4-F | 0.52 |
| 6h | H | 4-Cl | 6.74 |
| 6j | H | 4-Br | 3.65 |
IC₅₀ values represent the concentration required for 50% inhibition.
Monoamine Oxidase (MAO-A, MAO-B) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are important targets in the treatment of depression and neurodegenerative diseases. A study on a series of quinazolinone amino acid derivatives revealed their potential as MAO inhibitors. nih.gov These compounds generally showed more selective inhibitory activity against MAO-A than MAO-B. nih.gov Notably, compounds 7 , 10 , and 15 exhibited MAO-A inhibition activity with IC₅₀ values in the nanomolar range, comparable to the standard drug clorgyline. nih.gov Compound 15 was found to be a highly selective MAO-A inhibitor. nih.gov
Table 2: MAO-A Inhibition by Quinazolinone Amino Acid Analogues nih.gov
| Compound | MAO-A IC₅₀ (M) |
|---|---|
| 7 | 3.6 x 10⁻⁹ |
| 10 | 2.8 x 10⁻⁹ |
| 15 | 2.1 x 10⁻⁹ |
| Clorgyline (Standard) | 2.9 x 10⁻⁹ |
IC₅₀ values represent the concentration required for 50% inhibition.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer and antimicrobial agents. Several classes of quinazoline and quinazolinone derivatives have been investigated as DHFR inhibitors. researchgate.netnih.govnih.govresearchgate.netsigmaaldrich.com
One study focused on two series of quinazolinone derivatives designed as DHFR inhibitors. researchgate.net Compound 3d from this series showed significant inhibitory activity against Staphylococcus aureus DHFR, while compound 3e was potent against Escherichia coli DHFR and also inhibited human DHFR. researchgate.net Another investigation into 2-mercapto-quinazolin-4-one analogs identified compounds 21 , 24 , 37 , and 54 as potent DHFR inhibitors, with compound 37 being particularly active. nih.gov A separate series of 4(3H)-quinazolinone analogs, designed to mimic methotrexate, also yielded potent DHFR inhibitors, with compounds 28 , 30 , and 31 showing sub-micromolar IC₅₀ values. researchgate.net
Table 3: DHFR Inhibition by Various Quinazolinone Analogues
| Compound Series | Compound | Target DHFR | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Quinazolinone derivatives | 3d | S. aureus | 0.769 | researchgate.net |
| 3e | E. coli | 0.158 | researchgate.net | |
| 3e | Human | 0.527 | researchgate.net | |
| 2-Mercapto-quinazolin-4-ones | 21 | Not specified | 0.08 | nih.gov |
| 24 | Not specified | 0.30 | nih.gov | |
| 37 | Not specified | 0.03 | nih.gov | |
| 54 | Not specified | 0.08 | nih.gov | |
| 4(3H)-Quinazolinone analogs | 28 | Mammalian | 0.5 | researchgate.net |
| 30 | Mammalian | 0.4 | researchgate.net |
IC₅₀ values represent the concentration required for 50% inhibition.
Casein Kinase 2 (CK2) Inhibition
Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many cancers, making it an attractive target for cancer therapy. While specific studies on this compound analogues as CK2 inhibitors are not available, research on the related class of 3-quinoline carboxylic acid derivatives has shown promising results. researchgate.net In a study of forty-three newly synthesized compounds, twenty-two were found to inhibit CK2 with IC₅₀ values ranging from 0.65 to 18.2 µM. researchgate.net The most potent inhibitors were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. researchgate.net
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Research into quinazoline derivatives has led to the discovery of potent DPP-4 inhibitors. nih.govresearchgate.net A study based on the structure of linagliptin (B1675411) led to the design and synthesis of spiro cyclohexane-1,2'-quinazoline derivatives. nih.gov Many of these compounds were found to be highly potent inhibitors of DPP-4, with IC₅₀ values in the picomolar to nanomolar range, significantly more active than the reference drug linagliptin. nih.gov
Table 4: DPP-4 Inhibition by Spiro Cyclohexane-1,2'-quinazoline Analogues nih.gov
| Compound | DPP-4 IC₅₀ (nM) |
|---|---|
| 11 | 0.0005 - 0.0089 |
| 16 | 0.0005 - 0.0089 |
| 18a | 0.0005 - 0.0089 |
| 23 | 0.0005 - 0.0089 |
| Linagliptin (Reference) | 0.77 |
IC₅₀ values represent the concentration required for 50% inhibition.
Antileishmanial Activity
Leishmaniasis is a parasitic disease for which new and more effective treatments are needed. Quinazoline and quinoline derivatives have been explored as a source of potential antileishmanial agents. nih.gov
A series of quinoline-quinazolinone hybrids were synthesized and screened for their activity against Leishmania donovani promastigotes. Compound 28j from this series exhibited the highest activity with an IC₅₀ of 6 µM. In another study, N(6)-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2 ) showed activity against both promastigotes and intracellular amastigotes of Leishmania mexicana. Furthermore, a series of N2,N4-disubstituted quinazoline-2,4-diamines were evaluated, with several compounds showing potent activity against L. donovani and L. amazonensis. For example, the bis-benzyl-substituted quinazoline 10 had an EC₅₀ of 670 nM against L. donovani.
Table 5: Antileishmanial Activity of Quinazoline and Quinoline Analogues
| Compound Series | Compound | Target Species | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| Quinoline-quinazolinones | 28j | L. donovani | 6 µM | |
| Quinazoline-2,4,6-triamines | H2 | L. mexicana | Active |
IC₅₀/EC₅₀ values represent the concentration required for 50% inhibition or effect.
Antidiabetic Research Potential of this compound Analogues
The global prevalence of diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, has spurred intensive research into novel therapeutic agents. Within this landscape, the quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives being explored for their potential to manage blood glucose levels. Analogues of this compound, specifically those sharing the core quinazoline or quinazolinone structure, have been investigated for their antidiabetic properties, primarily through the inhibition of key enzymes involved in glucose metabolism and insulin (B600854) signaling pathways.
One of the primary strategies for managing type 2 diabetes is to enhance the action of insulin. nih.gov A key target in this approach is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. nih.gov Overexpression or increased activity of PTP1B has been linked to insulin resistance. nih.gov Consequently, the discovery of PTP1B inhibitors is a significant area of antidiabetic research. nih.govnih.govcapes.gov.br
Another critical approach to controlling hyperglycemia is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the intestine. researchgate.netscielo.br By slowing carbohydrate digestion, α-glucosidase inhibitors can effectively reduce postprandial blood glucose spikes. scielo.br Several quinazoline-based compounds have demonstrated potent α-glucosidase inhibitory activity, often significantly exceeding that of the standard drug, acarbose. researchgate.net
Research into quinazoline derivatives has also extended to quinazoline-sulfonylurea hybrids, which have shown potent anti-hyperglycemic effects in animal models. nih.gov These hybrids are designed to act as dual agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and sulfonylurea receptors, targeting multiple pathways involved in glucose homeostasis. nih.gov
Detailed Research Findings
Recent studies have identified several quinazoline and quinazolinone analogues with significant antidiabetic potential. For instance, a series of 2-arylquinazolin-4(3H)-ones were synthesized and evaluated for their ability to inhibit yeast α-glucosidase. researchgate.net Remarkably, most of these synthetic compounds were found to be several hundred-fold more active than acarbose. researchgate.net The inhibitory potency of these compounds was influenced by the nature and position of substituents on the aryl ring. researchgate.net
In the pursuit of PTP1B inhibitors, a chemical library of 250 compounds was screened, leading to the identification of ten molecules that inhibited over 50% of PTP1B activity. nih.gov The three most potent of these compounds, all containing a benzimidazole (B57391) nucleus which can be considered a related heterocyclic system to quinazoline, exhibited Ki values of 5.2, 4.2, and 41.3 µM. nih.gov Molecular modeling studies suggested that these inhibitors interact with a secondary phosphate-binding site, which is exclusive to PTP1B, indicating potential for selectivity. nih.gov
The following tables summarize the antidiabetic activity of various quinazoline analogues and related heterocyclic compounds from different research studies.
Table 1: α-Glucosidase Inhibitory Activity of 2-Arylquinazolin-4(3H)-one Analogues
| Compound | Substituent at 2-position | IC₅₀ (µM) |
| 4 | 2-Chlorophenyl | 0.4 ± 0.01 |
| 12 | 2,4-Dichlorophenyl | 0.3 ± 0.01 |
| 13 | 2,5-Dichlorophenyl | 1.0 ± 0.03 |
| 19 | 3-Bromophenyl | 0.7 ± 0.02 |
| Acarbose (Standard) | - | 840 ± 1.73 |
| Data sourced from a study on 2-arylquinazolin-4(3H)-ones as α-glucosidase inhibitors. researchgate.net |
Table 2: In Vivo Anti-Hyperglycemic Activity of Quinazoline-Sulfonylurea Hybrids in Diabetic Rats
| Compound | % Reduction in Blood Glucose |
| IV-1 | 58.4 |
| IV-2 | 55.9 |
| IV-4 | 71.4 |
| V | 73.9 |
| VI-2-a | 60.7 |
| VI-4-c | 67.3 |
| VI-6-a | 78.2 |
| Glibenclamide (Standard) | 55.4 |
| Data reflects the effect of a 2 mg/kg daily dose for 6 days on the blood glucose levels of diabetic rats. nih.gov |
Table 3: PTP1B Inhibitory Activity of Benzimidazole Derivatives
| Compound | K |
| 1 | 5.2 |
| 2 | 4.2 |
| 3 | 41.3 |
| These compounds were the most potent inhibitors identified from a library of 250 compounds. nih.gov |
These findings underscore the potential of the quinazoline scaffold as a template for the design of novel antidiabetic agents. The structural versatility of this heterocyclic system allows for the development of compounds that can target different key components of glucose metabolism and insulin signaling, offering promising avenues for future drug discovery in the field of diabetes.
Mechanistic Investigations of Biological Activity
Molecular Mechanisms of Action of Quinazoline (B50416) Derivatives
The quinazoline scaffold is a cornerstone in the development of therapeutic agents due to the diverse biological activities its derivatives exhibit. researchgate.netmdpi.com The molecular mechanisms underlying these activities are multifaceted, with a significant focus on anticancer applications. nih.gov Quinazoline derivatives primarily exert their effects by inhibiting crucial cellular machinery involved in cell proliferation and survival. nih.govarabjchem.org
Key mechanisms of action include:
Enzyme Inhibition: A primary mechanism is the inhibition of various enzymes essential for cell growth and division. This includes enzymes like dihydrofolate reductase (DHFR), which is critical for nucleotide biosynthesis, and topoisomerases, which are involved in DNA replication and transcription. nih.gov By blocking these enzymes, quinazoline compounds can effectively halt the processes of DNA synthesis and repair, leading to cell death. nih.gov
Tubulin Polymerization Inhibition: Certain quinazoline derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. Disruption of microtubule formation leads to cell cycle arrest and apoptosis (programmed cell death). ekb.eg
Receptor Tyrosine Kinase (RTK) Inhibition: Many quinazoline-based drugs are designed as competitive inhibitors at the adenosine (B11128) triphosphate (ATP) binding site within the kinase domain of RTKs. arabjchem.org This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that promote cell growth and proliferation. arabjchem.org
These mechanisms highlight the ability of the quinazoline framework to be chemically modified to target different biological processes, making it a "privileged scaffold" in medicinal chemistry. nih.govnih.gov
Identification of Specific Biological Targets (Enzymes, Receptors)
The therapeutic potential of quinazoline derivatives stems from their ability to interact with a wide array of specific biological targets. nih.govmdpi.com These targets are often proteins, such as enzymes and receptors, that play a pivotal role in disease pathogenesis, particularly in cancer.
Prominent biological targets for quinazoline analogues include:
Receptor Tyrosine Kinases (RTKs): This is the most well-documented class of targets.
Epidermal Growth Factor Receptor (EGFR): A key target in various epithelial cancers. Many clinically approved quinazoline drugs, such as gefitinib (B1684475) and erlotinib (B232), are EGFR inhibitors. arabjchem.orgekb.eg
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis. mdpi.comnih.gov
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division. nih.gov
Non-Receptor Tyrosine Kinases: These include kinases within the cytoplasm that are also involved in signaling.
Other Enzymes:
Dihydrofolate Reductase (DHFR): Inhibition of this enzyme disrupts the synthesis of purines and pyrimidines, essential for DNA replication. nih.gov
Poly(ADP-ribose) Polymerase (PARP): An enzyme involved in DNA repair. nih.gov
Topoisomerases I and II: These enzymes are essential for managing DNA topology during replication and transcription. nih.gov
Histone Deacetylases (HDACs): Some quinazolines act as dual inhibitors of PI3K and HDACs. researchgate.net
Carbonic Anhydrases (CA): Certain quinazoline-sulfonamide compounds have shown potent inhibitory activity against these enzymes. mdpi.com
Cholinesterases (AChE and BChE): Novel quinazolinone derivatives have been evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.govbezmialem.edu.tr
Matrix Metalloproteinase-13 (MMP-13): A target for osteoarthritis treatment, with quinazolinone derivatives showing inhibitory potential. nih.gov
Table 1: Selected Biological Targets of Quinazoline Derivatives
| Target Class | Specific Target | Implication | Reference(s) |
|---|---|---|---|
| Receptor Tyrosine Kinases | EGFR | Cancer Therapy | arabjchem.org, ekb.eg |
| VEGFR | Anti-angiogenesis | nih.gov, mdpi.com | |
| PDGFR | Cancer Therapy | nih.gov | |
| Enzymes | DHFR | Cancer Therapy (Antifolate) | nih.gov |
| PARP | Cancer Therapy (DNA Repair Inhibition) | nih.gov | |
| Topoisomerase I/II | Cancer Therapy | nih.gov | |
| HDACs | Cancer Therapy | researchgate.net | |
| Carbonic Anhydrase | Various | mdpi.com | |
| Acetylcholinesterase | Neurodegenerative Diseases | nih.gov, bezmialem.edu.tr | |
| MMP-13 | Osteoarthritis | nih.gov | |
| Other Proteins | Tubulin | Cancer Therapy (Mitotic Inhibition) | nih.gov, nih.gov |
| BCRP | Overcoming Drug Resistance | nih.gov |
Signaling Pathway Modulation by Quinazoline Analogues
By engaging with specific molecular targets, quinazoline analogues can significantly modulate intracellular signaling pathways that are often dysregulated in diseases like cancer.
EGFR/VEGFR Signaling Pathways: Quinazoline derivatives that inhibit EGFR and/or VEGFR block the downstream signaling cascades they control, such as the Ras-Raf-MEK-ERK and the PI3K-Akt-mTOR pathways. arabjchem.orgnih.gov Inhibition of these pathways suppresses cell proliferation, survival, and angiogenesis. nih.gov The development of dual EGFR/VEGFR inhibitors is a strategy to combat resistance and target tumor growth more effectively. mdpi.com
NF-κB Signaling Pathway: The nuclear factor-kappaB (NF-κB) pathway is crucial for inflammation, immune response, and cell survival. Some novel 4-aminoquinazoline derivatives have been shown to inhibit the growth of breast cancer cells by suppressing the activation of the NF-κB signaling pathway. arabjchem.org
PI3K/HDAC Signaling Pathways: Dual inhibitors targeting both phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDACs) have been developed from quinazoline scaffolds. researchgate.net These compounds can simultaneously regulate these two critical pathways, leading to significant antiproliferative effects through the induction of apoptosis and cell-cycle arrest. researchgate.net
Interferon Signaling Pathway: Certain 4-aminoquinazoline compounds have been found to activate the interferon signaling pathway, resulting in the production of type I interferons, which have antiviral and antitumor effects. ekb.eg
Kinetic Analysis of Enzyme Inhibition (e.g., Michaelis-Menten Kinetics)
Understanding the kinetics of enzyme inhibition is crucial for characterizing the potency and mechanism of inhibitors. For quinazoline derivatives that target enzymes, kinetic analyses are performed to determine key parameters like the inhibition constant (Kᵢ). nih.govbezmialem.edu.tr
The Michaelis-Menten model is a fundamental concept in enzyme kinetics, describing the relationship between the rate of an enzymatic reaction and the substrate concentration. mdpi.com However, for analyzing inhibition, graphical methods derived from this model, such as the Lineweaver-Burk plot, are often employed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). embrapa.br
Studies on novel quinazolinone derivatives have reported their inhibitory activities with Kᵢ values in the nanomolar range against various enzymes, indicating high potency. nih.govbezmialem.edu.tr For instance, a series of quinazolin-4(3H)-one derivatives demonstrated potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with Kᵢ values significantly lower than the standard inhibitor, tacrine. bezmialem.edu.tr
Table 2: Enzyme Inhibition Data for Selected Quinazolinone Derivatives
| Enzyme | Derivative Class | Kᵢ Value Range (nM) | Standard Inhibitor Kᵢ (nM) | Reference |
|---|---|---|---|---|
| α-Glycosidase | Quinazolinone derivatives | 19.28 - 135.88 | 187.71 | nih.gov |
| Acetylcholinesterase (AChE) | Quinazolinone derivatives | 0.68 - 23.01 | 53.31 | nih.gov |
| Butyrylcholinesterase (BChE) | Quinazolinone derivatives | 1.01 - 29.56 | 58.16 | nih.gov |
| Human Carbonic Anhydrase I (hCA I) | Quinazolinone derivatives | 10.25 - 126.05 | 248.18 | nih.gov |
| Acetylcholinesterase (AChE) | Quinazolin-4(3H)-one imines | 4.20 - 26.10 | 37.62 | bezmialem.edu.tr |
| Butyrylcholinesterase (BChE) | Quinazolin-4(3H)-one imines | 1.22 - 16.09 | 26.75 | bezmialem.edu.tr |
The determination of these kinetic constants is vital for structure-activity relationship (SAR) studies and for optimizing the design of more effective inhibitors. mdpi.com It is important to note that the classical Michaelis-Menten analysis may be insufficient if the reaction product itself is an inhibitor, in which case more complex integrated rate equations are required for accurate analysis. mdpi.com
In vitro Assays for Target Engagement (e.g., FRET-based Z'-Lyte Assay)
A variety of in vitro assays are employed to evaluate the biological activity of quinazoline derivatives and confirm their engagement with specific molecular targets.
Cytotoxicity Assays: The most common initial screening method is the cytotoxicity assay, which measures the ability of a compound to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess cell viability. nih.gov These assays are performed on a panel of human cancer cell lines, such as A549 (lung), PC-3 (prostate), MCF-7 (breast), and HCT-116 (colon), to determine the compound's potency (often reported as IC₅₀, the concentration required to inhibit 50% of cell growth). nih.govmdpi.comnih.gov
Enzyme Inhibition Assays: To confirm that a compound inhibits its intended enzyme target, specific enzymatic assays are conducted. For kinase inhibitors, an ELISA (Enzyme-Linked Immunosorbent Assay) can be used to measure the inhibition of enzyme activity, such as for EGFR tyrosine kinase. nih.gov For other enzymes like α-glycosidase and cholinesterases, spectrophotometric methods are commonly used to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. nih.govbezmialem.edu.tr
Cell-Based Mechanistic Assays: To understand how a compound works within a cell, further assays are used.
Apoptosis Assays: Methods like caspase activity assays can confirm if the compound induces programmed cell death. nih.gov
Cell Cycle Analysis: Flow cytometry is used to determine if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G1 or G2/M). researchgate.net
Western Blotting: This technique is used to measure the levels of specific proteins to confirm the modulation of a signaling pathway, for example, by detecting changes in the phosphorylation state of proteins like Akt or the expression of acetylated histones. researchgate.net
While the FRET-based Z'-Lyte assay is a powerful tool for kinase inhibitor screening, the cited literature on quinazolines more frequently highlights the use of ELISA and cell-based assays to confirm target engagement and downstream effects. nih.gov
Structure Activity Relationship Sar Studies of Quinazoline Derivatives
Influence of Substituents at C-2, C-4, and Aromatic Ring Positions on Biological Activity
The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on the heterocyclic and aromatic rings. researchgate.net The C-2, C-4, and the fused benzene (B151609) ring (Aromatic Ring) positions are key points for modification.
C-2 Position: The substituent at the C-2 position significantly modulates the activity of the quinazoline core. For instance, in a series of 2,4-disubstituted quinazolines evaluated as agents for Alzheimer's disease, modifications at the C-2 and C-4 positions were central to their dual inhibitory activity against cholinesterases and Aβ aggregation. nih.gov In some anticancer agents, the introduction of a 2-aryl or heteroaryl group has been a strategy to enhance potency. researchgate.net Studies on quinazolin-4(3H)-ones have shown that the presence of a methyl or thiol group at position 2 is often considered essential for antimicrobial activities. nih.gov For antiproliferative activity, replacing a benzene ring at C-2 with a pyrazole (B372694) ring was found to be well-tolerated. acs.org
C-4 Position: The C-4 position is arguably one of the most critical for the activity of many quinazoline-based inhibitors, particularly tyrosine kinase inhibitors (TKIs). The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibitors. nih.govamazonaws.comresearchgate.net Changing the aniline (B41778) moiety at the C-4 position with other groups typically leads to a decrease in activity. mdpi.com In the context of antimicrobial agents, substitutions at the C-4 position, often with amines or substituted amines, can enhance activity. nih.gov For multi-targeting agents aimed at Alzheimer's disease, N-phenethyl substitution at the N⁴-position of a quinazoline-2,4-diamine (B158780) scaffold resulted in potent inhibition of butyrylcholinesterase (BuChE). researchgate.net
Aromatic Ring Positions (C-5, C-6, C-7, C-8): Substitutions on the fused benzene ring fine-tune the electronic and pharmacokinetic properties of the molecule. The 6- and 7-positions are commonly modified in EGFR inhibitors. nih.gov The introduction of electron-donating groups, such as dimethoxy groups at the C-6 and C-7 positions, has been shown to increase the antiproliferative activity of certain quinazoline derivatives. nih.gov Conversely, for other quinazoline-based inhibitors, substitution of the lateral benzene ring at the C-6 position with small, lipophilic groups increased inhibitory potency. nih.gov The presence of halogen atoms at the C-6 and C-8 positions has been noted to improve antimicrobial activities. nih.gov
Table 1: Influence of C-2 and C-4 Substituents on Biological Activity
| Compound Series | Target | Key SAR Finding | Reference |
|---|---|---|---|
| 2,4-Disubstituted quinazolines | AChE, BuChE, Aβ Aggregation | N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine showed dual cholinesterase inhibition and good Aβ aggregation inhibition. | nih.gov |
| 4-Anilino-quinazolines | EGFR Kinase | The 4-anilino group is a critical pharmacophore. Substitution with small lipophilic groups on the aniline ring increases inhibitory activity. | nih.gov |
| 2,4-bis-substituted quinazolines | Tubulin Polymerization | Substitution at C-2 with an imidazole (B134444) ring (A4V-3) or a benzotriazole (B28993) (A4V-5) showed significant antiproliferative activity against various cancer cell lines. | rsc.org |
| 3-substituted-quinazolin-4(3H)-ones | Antimicrobial | The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 is often essential for antimicrobial activity. | nih.gov |
Role of Halogen Atoms (e.g., Chlorine) in Binding Affinity and Selectivity
Halogen atoms, particularly chlorine, play a pivotal role in modulating the pharmacological properties of quinazoline derivatives by influencing their binding affinity, selectivity, and metabolic stability.
The introduction of a chlorine atom can significantly enhance biological activity. For example, in the development of dual EGFR/VEGFR2 inhibitors, the presence of a chloro-substituent in the meta position of the C-4 aniline residue increased the inhibitory activity toward both kinases. nih.gov Similarly, SAR studies on 4-anilinoquinazolines have consistently shown that electron-withdrawing groups like chlorine on the aniline ring are advantageous for antiproliferative activity. mdpi.com Specifically, 3-chloro-4-fluoro-aniline substituted quinazolines demonstrate strong activity. mdpi.com
In a series of quinazolinone derivatives targeting COX-2, the replacement of 6,7-dimethoxy groups with a 7-chloro substituent on the quinazolinone core improved the inhibition efficiency by 1.7-fold, highlighting the importance of the halogen's position and electronic effect. mdpi.com The presence of a fluorine atom at the para-position of the C-4 aniline in another series improved potency in enzyme inhibition assays. amazonaws.com
The chlorine atom at the C-4 position of the quinazoline ring, as seen in Ethyl 4-chloroquinazoline-2-carboxylate, serves as a reactive leaving group, facilitating nucleophilic substitution. This allows the C-4 position to act as a versatile handle for the synthesis of diverse libraries of 4-substituted quinazolines, which is a common strategy in drug discovery to explore SAR and identify potent inhibitors.
Impact of Ester and Carboxylate Functionalities on Pharmacological Profiles
Ester and carboxylate groups are important functional groups in medicinal chemistry that can significantly influence a molecule's pharmacological profile, including its solubility, cell permeability, and binding interactions.
The presence of a carboxylic acid group is a key pharmacophoric feature for many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. zsmu.edu.ua Studies on carboxyl-containing quinazolines have explored their potential as anti-inflammatory agents, showing that the presence and the length of a carboxyalkyl residue have a significant effect on anti-inflammatory activity. zsmu.edu.uaresearchgate.net
In the context of anticancer agents, ester groups can influence activity and pharmacokinetics. For instance, certain 4-arylamino-quinazoline derivatives bearing an ester group at the C-6 position were found to act as potent EGFR inhibitors. nih.gov In the development of antimalarials, SAR studies on quinazolinone-2-carboxamides revealed that the linker between the quinazolinone ring and an acidic function (like a carboxylic acid) was a critical area for optimization. acs.org The conversion of an ester to a carboxylic acid can dramatically alter the compound's properties, often increasing water solubility while potentially decreasing cell membrane permeability. This strategy is sometimes used to modulate the pharmacokinetic profile of a drug candidate.
The ethyl carboxylate group at the C-2 position of this compound provides a site for potential hydrolysis by esterases in vivo to the corresponding carboxylic acid, which could have a different biological activity profile. This ester functionality also presents a synthetic handle for creating amide derivatives, further expanding the chemical space for SAR exploration.
Optimization of Selectivity and Potency through Structural Modifications
The optimization of lead compounds to enhance potency against a desired target while minimizing activity against off-target molecules (improving selectivity) is a cornerstone of drug discovery. For quinazoline derivatives, this is achieved through systematic structural modifications.
A key strategy involves targeting differences in the ATP-binding sites of various kinases. For example, to improve selectivity for the RET kinase over KDR, researchers focused on optimizing substituents on the C-4 anilino ring of a quinazoline core. It was discovered that adding a flanking substituent to a phenolic group not only improved metabolic stability but also imparted a significant gain in selectivity. nih.gov
In another example, extensive SAR studies on quinazolin-4(3H)-ones as antibacterial agents targeting penicillin-binding proteins (PBPs) led to significant improvements in potency. By systematically varying substituents on all three "rings" of the scaffold, a lead compound was identified with an exquisite MIC of 0.03 μg/mL against S. aureus. nih.gov This optimization also resulted in favorable pharmacokinetic properties and in vivo efficacy. nih.gov
The development of dual inhibitors, such as those targeting both EGFR and VEGFR, also relies on careful structural tuning. It was found that derivatives with a diarylurea group attached to the quinazoline moiety could act as potent dual inhibitors, with specific substitutions on the terminal phenyl ring dictating the activity against each kinase. mdpi.com These examples underscore how iterative structural modifications, guided by SAR, can lead to highly potent and selective drug candidates. nih.govmdpi.com
Pharmacophore Analysis for Quinazoline-Based Bioactive Compounds
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific biological target. researchgate.net This approach is widely used in the discovery of novel quinazoline-based agents.
For quinazoline-based acetylcholinesterase inhibitors (AChEIs) used in Alzheimer's disease research, a 3D-QSAR pharmacophore model was developed and validated. nih.gov The validated model, consisting of two hydrogen bond acceptors, two aromatic rings, and one hydrophobic feature, was then used to screen databases for new potential inhibitors. researchgate.netnih.gov
In the context of EGFR inhibitors, the 4-anilinoquinazoline scaffold is a classic pharmacophore. amazonaws.comresearchgate.net The quinazoline nitrogen (N-1) acts as a hydrogen bond acceptor, interacting with a key methionine residue in the hinge region of the EGFR kinase domain. The aniline ring occupies a hydrophobic pocket, and substituents on this ring can form additional interactions to enhance affinity and selectivity. nih.gov
Pharmacophore-based screening has also successfully identified novel quinazoline derivatives as adenosine (B11128) receptor antagonists. nih.gov The model helped select a potent and selective compound from a large chemical library, demonstrating the power of this computational tool to identify new structural leads for drug development. nih.gov
Computational Chemistry Approaches in Quinazoline Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In quinazoline (B50416) research, it is extensively used to understand how derivatives interact with their biological targets, typically the active site of a protein or enzyme. This method helps in elucidating the binding modes and affinities of potential drug candidates.
The process involves placing the ligand (e.g., a quinazoline derivative) into the binding site of a macromolecular target. A scoring function is then used to estimate the binding energy, with lower energy scores generally indicating a more stable interaction. These studies can reveal crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that are responsible for the ligand's biological activity.
For instance, molecular docking studies on various quinazoline derivatives have been performed to investigate their binding to targets like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in cancer therapy. Studies have shown that the quinazoline scaffold can fit into the ATP-binding pocket of these kinases. In one study, a potent quinazoline derivative showed binding energies of -6.39 kcal/mol and -8.24 kcal/mol with EGFR and VEGFR-2, respectively. Similarly, docking studies of thioxoquinazoline derivatives with cyclin-dependent kinase 2 (CDK2) have been conducted to explore their potential as anticancer agents. nih.gov These computational predictions are invaluable for structure-activity relationship (SAR) studies, guiding the synthesis of more potent inhibitors.
| Compound Class | Target Protein | Key Interactions Observed | Reference |
| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Hydrogen bonds, hydrophobic interactions within the ATP-binding site. | |
| Thioxoquinazolines | Cyclin-Dependent Kinase 2 (CDK2) | Favorable docking properties suggesting potential as antitumor agents. | nih.gov |
| Quinazoline Hybrids | S. aureus tyrosyl-tRNA synthetase | Examination of binding affinities to guide development of new antibacterial agents. | nih.gov |
This table presents examples of molecular docking studies performed on various quinazoline derivatives to illustrate the application of this technique.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the context of quinazoline research, DFT calculations provide fundamental insights into the electronic properties and reactivity of these molecules.
DFT is used to calculate various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more readily involved in chemical reactions.
Researchers have employed DFT calculations, often using the B3LYP functional, to optimize the ground-state geometries of quinazoline and quinoline (B57606) derivatives and to compute electronic parameters. nih.govsemanticscholar.org These studies help in understanding intramolecular charge transfer and the distribution of electron density, which are crucial for a molecule's interaction with its biological target. For example, analysis of the HOMO and LUMO distributions can indicate which parts of the molecule act as electron donors and acceptors, respectively. nih.gov This information is vital for predicting how a molecule like Ethyl 4-chloroquinazoline-2-carboxylate might behave in a biological environment and for designing derivatives with tailored electronic properties.
| Studied Compound/Derivative | DFT Method | Key Parameters Calculated | Findings/Application | Reference |
| Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | B3LYP/6–311G(d,p) | HOMO-LUMO energy gap (4.0319 eV) | Comparison of optimized structure with experimental data; understanding reactivity. | nih.gov |
| Quinazolin-4(3H)-one derivatives | B3LYP/6-31G* | HOMO, LUMO, energy gap, electronegativity, hardness | Correlation of electronic properties with cytotoxic activity. | semanticscholar.org |
| Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate | B3LYP/6–311G++(d,p) | HOMO, LUMO, energy levels, ionization potential | Analysis of frontier molecular orbitals to understand electronic behavior. | nih.gov |
This table summarizes representative DFT studies on quinoline/quinazoline scaffolds, highlighting the computational methods and key findings.
Molecular Dynamics Simulations to Explore Binding Modes and Stability
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. In quinazoline research, MD simulations are a powerful tool to complement molecular docking studies.
While docking provides a static snapshot of the ligand-target interaction, MD simulations offer a dynamic perspective, assessing the stability and behavior of the complex over time in a simulated physiological environment. nih.gov This is crucial for validating the binding poses predicted by docking. An MD simulation can reveal whether a ligand remains stably bound in the active site or if its conformation changes significantly, potentially leading to a loss of interaction.
For example, MD simulations have been performed on complexes of quinazoline derivatives with EGFR tyrosine kinase. nih.gov These simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. By analyzing the trajectory, researchers can identify key stable interactions and understand the flexibility of the ligand within the binding pocket, providing a more realistic model of the binding event. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structures of a series of compounds to their biological activities. nih.gov In the research of quinazolines, QSAR is a valuable tool for predicting the activity of novel, yet-to-be-synthesized derivatives.
To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its chemical and physical properties. These descriptors can include constitutional, topological, geometrical, and electronic parameters. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed biological activity. semanticscholar.org
Once a robust QSAR model is developed and validated, it can be used to predict the activity of new quinazoline derivatives based solely on their chemical structure. nih.gov This predictive capability allows chemists to prioritize which compounds to synthesize and test, thereby saving significant time and resources in the drug discovery pipeline. QSAR studies have been successfully applied to various classes of quinazoline compounds to predict activities such as anticancer and anti-inflammatory effects. semanticscholar.org
In silico Toxicity Prediction and ADMET Profiling
Before a compound can be considered a viable drug candidate, its safety and pharmacokinetic properties must be evaluated. In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have become standard practice in early-stage drug discovery to filter out compounds with unfavorable profiles.
Various computational tools and web servers are available to predict the ADMET properties of quinazoline derivatives. nih.govnih.govresearchgate.net These tools use models built from large datasets of experimental data to estimate parameters such as oral bioavailability, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for causing toxic effects like mutagenicity, carcinogenicity, or hepatotoxicity. ijcps.orgjapsonline.com
Future Perspectives and Emerging Research Directions
Design and Synthesis of Next-Generation Quinazoline (B50416) Agents
The chemical scaffold of ethyl 4-chloroquinazoline-2-carboxylate offers a robust platform for the design and synthesis of next-generation therapeutic agents. The primary focus of synthetic efforts is the modification of the quinazoline core to enhance potency, improve selectivity, overcome drug resistance, and reduce off-target effects. nih.govmdpi.com A key strategy involves the nucleophilic substitution of the chlorine atom at the C4 position with various amines, a method frequently used to produce 4-anilinoquinazoline (B1210976) derivatives. nih.gov
Microwave-mediated N-arylation has emerged as a rapid and efficient method for creating libraries of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines, which have shown promising antiproliferative properties. nih.govbeilstein-journals.org Researchers are systematically exploring the structure-activity relationships (SAR) by introducing different substituents at various positions on the quinazoline ring and the aniline (B41778) moiety. nih.govnih.gov For instance, the presence of an aryl group at C2 and a halogen at C6 has been linked to increased antiproliferative action. nih.govbeilstein-journals.org
Future design strategies aim to develop compounds that can circumvent the resistance mechanisms that have emerged against first-generation inhibitors. nih.gov This includes the synthesis of hybrid molecules that combine the quinazoline core with other pharmacologically active moieties, such as 3-cyanopyridin-2-one, to create dual-action inhibitors. nih.gov
Table 1: Examples of Next-Generation Quinazoline Derivatives and Synthetic Goals
| Derivative Class | Synthetic Goal | Key Synthetic Strategy | Reference |
| 6-Halo-2-phenyl-substituted 4-anilinoquinazolines | Increased antiproliferative activity | Microwave-mediated N-arylation of 4-chloroquinazolines | nih.govbeilstein-journals.org |
| Quinazolin-4-one/3-cyanopyridin-2-one hybrids | Dual inhibition of multiple targets (e.g., EGFR/BRAFV600E) | Multi-component reaction to form hybrid structures | nih.gov |
| Quinazolinamine derivatives | Overcoming multidrug resistance | Introduction of moieties to inhibit efflux pumps like BCRP and P-gp | nih.gov |
| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives | Potent and selective EGFR inhibition | Alkylation and subsequent reaction with hydrazides and aldehydes | nih.gov |
Exploration of Novel Biological Targets for Quinazoline Derivatives
While early quinazoline-based drugs like gefitinib (B1684475) and erlotinib (B232) primarily target the Epidermal Growth Factor Receptor (EGFR), the landscape of research has expanded significantly to include a variety of novel biological targets. nih.govfrontiersin.org This diversification is critical for treating cancers that are not dependent on EGFR signaling and for overcoming resistance to existing EGFR inhibitors. nih.gov
Emerging research has identified several promising new targets for quinazoline derivatives:
Efflux Pumps: Derivatives are being designed to inhibit ATP-binding cassette (ABC) transporters like Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). nih.gov Overexpression of these pumps is a major cause of multidrug resistance (MDR) in cancer.
Tubulin: Certain 4-anilinoquinazoline compounds have been found to act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to apoptosis. nih.gov
DNA Repair and Maintenance Enzymes: Enzymes such as Poly (ADP-ribose) polymerase (PARP) and RecQ helicases, which are crucial for cancer cell survival and resistance to chemotherapy, have become appealing targets. nih.govnih.govmdpi.com
Cell Cycle Kinases: Aurora kinases, which are key regulators of cell division, are another important target. frontiersin.orgnih.gov Inhibiting these kinases can lead to mitotic catastrophe and cell death in cancer cells.
Other Tyrosine Kinases: Beyond EGFR, quinazoline derivatives are being investigated as inhibitors of other receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met, which are involved in angiogenesis and tumor progression. researchgate.net
Metabolic Enzymes: Dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis, is a well-established anticancer target, and novel quinazoline-based inhibitors are being developed. nih.gov
Table 2: Novel Biological Targets for Quinazoline Derivatives
| Biological Target | Role in Cancer | Rationale for Targeting | Reference |
| BCRP and P-gp | Drug efflux, multidrug resistance | Reverse chemotherapy resistance | nih.gov |
| Tubulin | Mitotic spindle formation, cell division | Induce cell cycle arrest and apoptosis | nih.gov |
| RecQ Helicases | DNA repair, genome stability | Induce synthetic lethality in cancer cells | nih.gov |
| PARP | DNA damage repair | Inhibit cancer cell survival, especially in BRCA-mutated cancers | nih.govmdpi.com |
| Aurora Kinases | Regulation of mitosis | Disrupt cell division, leading to apoptosis | frontiersin.orgnih.gov |
| c-Met / VEGFR-2 | Angiogenesis, metastasis | Inhibit tumor growth and spread | researchgate.net |
| DHFR | Nucleotide synthesis | Block DNA replication and cell proliferation | nih.gov |
Combination Therapies Involving Quinazoline-Based Compounds
The complexity and adaptability of cancer have underscored the limitations of monotherapy. A promising future direction is the use of quinazoline-based compounds in combination therapies to achieve synergistic effects, delay the onset of resistance, and target multiple oncogenic pathways simultaneously. nih.govfrontiersin.org
One clinically successful strategy involves the combination of BRAFV600E and EGFR inhibitors for patients with metastatic colorectal cancer harboring the BRAFV600E mutation. nih.gov This approach is based on the rationale that inhibiting one pathway can lead to compensatory activation of another; thus, dual inhibition is more effective.
Another emerging concept is to combine a conventional cytotoxic agent with a quinazoline derivative that inhibits drug efflux pumps. For example, a quinazolinamine that inhibits BCRP and P-gp could be co-administered with a standard chemotherapeutic drug. nih.gov The quinazoline compound would block the pumps from expelling the chemotherapy drug, thereby increasing its intracellular concentration and enhancing its efficacy against resistant tumors. This strategy could potentially resensitize tumors that have become refractory to treatment.
Advanced Delivery Systems for Enhanced Therapeutic Efficacy
While many newly synthesized quinazoline derivatives show high potency in vitro, their translation to clinical use can be hampered by poor physicochemical properties, such as low aqueous solubility and limited bioavailability. Advanced drug delivery systems offer a promising avenue to overcome these challenges and enhance the therapeutic efficacy of lead compounds.
Research is moving towards the encapsulation of potent quinazoline inhibitors within nanocarriers such as liposomes, polymeric nanoparticles, and micelles. These delivery systems can:
Improve the solubility and stability of hydrophobic quinazoline compounds in circulation.
Enable passive targeting of tumors through the enhanced permeability and retention (EPR) effect.
Be functionalized with specific ligands (e.g., antibodies, peptides) for active targeting of cancer cells, thereby increasing drug concentration at the tumor site while minimizing systemic toxicity.
Provide controlled and sustained release of the drug, maintaining therapeutic concentrations over a longer period.
Although this is an emerging area for many of the newer quinazoline derivatives, the application of nanotechnology and advanced delivery platforms is a logical and critical next step to unlock the full therapeutic potential of these potent molecules.
Clinical Translation Potential of Lead Quinazoline Compounds
The ultimate goal of synthesizing and evaluating novel quinazoline derivatives is their successful clinical translation. Several compounds derived from scaffolds related to this compound have demonstrated significant promise in preclinical studies, positioning them as candidates for further development. nih.gov
For example, studies have identified specific derivatives with superior, sub-micromolar antiproliferative activity against various cancer cell lines, including lung, breast, and colon cancer. nih.govnih.gov Compound 18 , a novel quinazoline derivative, not only showed potent activity against gastric cancer cells (MGC-803) but also demonstrated efficacy in a gastric cancer xenograft model, indicating in vivo potential. mdpi.com Similarly, compound 40 , a 4-anilinoquinazoline derivative, displayed robust antitumor efficacy comparable to Sorafenib in a xenograft model. researchgate.net
The path to clinical use involves rigorous evaluation, including in vivo efficacy in animal models, detailed pharmacokinetic studies, and toxicology assessments. mdpi.comresearchgate.net The identification of compounds like 6d , which potently inhibits EGFR with an IC₅₀ of 0.069 µM, and 22 , a dual BCRP/P-gp inhibitor, marks significant progress. nih.govnih.gov These lead compounds represent the forefront of quinazoline research moving towards clinical trials.
Table 3: Selected Lead Quinazoline Compounds with Clinical Translation Potential
| Compound ID | Reported Activity | Research Stage | Rationale for Advancement | Reference |
| 3o | Potent anticancer activity against A549, HCT116, and MCF-7 cell lines (IC₅₀s: 4.26, 3.92, 0.14 μM) | In vitro | Significantly more potent than gefitinib in tested cell lines | nih.gov |
| 10b | Promising activity against HCT-116 and T98G cancer cells (IC₅₀s: 2.8, 2.0 µM) | In vitro | Efficacy against glioblastoma and colorectal carcinoma cell lines | nih.gov |
| 6d | Potent EGFR inhibition (IC₅₀ = 0.069 µM) and broad antiproliferative activity | In vitro | Potency comparable to erlotinib | nih.gov |
| 18 | Nanomolar activity against MGC-803 gastric cancer cells; inhibited migration and induced apoptosis | In vitro & in vivo (xenograft) | Demonstrated efficacy in an animal model | mdpi.com |
| 22 | Dual inhibitor of BCRP and P-gp efflux pumps | In vitro | Potential to overcome multidrug resistance | nih.gov |
Interdisciplinary Research Integrating Chemical Synthesis and Biological Evaluation
The discovery and development of next-generation quinazoline agents are no longer confined to isolated disciplines. The future of this field lies in a highly integrated, interdisciplinary approach that creates a continuous feedback loop between chemical synthesis, biological evaluation, and computational modeling. nih.govnih.gov
This synergistic workflow typically proceeds as follows:
Computational Design (In Silico): Molecular docking studies are used to model the interaction of virtual compounds with the binding sites of target proteins (e.g., EGFR, Aurora kinase). nih.govnih.gov This helps prioritize which derivatives to synthesize.
Chemical Synthesis: Medicinal chemists synthesize the prioritized target compounds, often starting from versatile building blocks like this compound. nih.govnih.gov
Biological Evaluation (In Vitro): The new compounds are screened for their biological activity through enzymatic assays and antiproliferative assays against panels of human cancer cell lines. beilstein-journals.orgnih.govnih.gov
Structure-Activity Relationship (SAR) Analysis: The results from the biological evaluation are analyzed to understand how specific chemical modifications affect potency and selectivity. nih.govnih.gov This crucial analysis informs the next round of computational design.
This iterative cycle, which combines the predictive power of computational chemistry with the empirical results of synthesis and biological testing, accelerates the identification of lead compounds with improved therapeutic profiles. nih.govnih.gov This integrated approach is essential for efficiently navigating the complex landscape of modern drug discovery.
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-chloroquinazoline-2-carboxylate?
The synthesis typically involves nucleophilic substitution or condensation reactions. A common method is the reaction of 4-chloroquinazoline derivatives with ethyl chloroformate in the presence of a base like triethylamine. For example, 4-chloro-6-methoxyquinazoline reacts with ethyl chloroformate under reflux in dichloromethane to yield the target compound . Optimization involves solvent selection (polar aprotic solvents enhance reactivity), temperature control (reflux conditions for faster kinetics), and stoichiometric ratios (excess ethyl chloroformate to drive completion). Purity is ensured via recrystallization or column chromatography .
Q. What analytical techniques are recommended for characterizing this compound?
Standard methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester group integrity.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis.
- X-ray crystallography (if single crystals are obtained) to resolve stereoelectronic effects and bond angles .
Q. How can nucleophilic substitution reactions at the 4-chloro position be optimized?
The chlorine atom at position 4 is highly reactive toward nucleophiles (amines, thiols). Reaction conditions depend on the nucleophile’s strength:
- Primary amines : Use polar solvents (DMF, DMSO) at 60–80°C for 6–12 hours.
- Thiophenol : Catalyze with K₂CO₃ in acetone under reflux (4–6 hours). Monitor progress via TLC and isolate products via vacuum filtration or extraction. Yields >85% are achievable with stoichiometric excess of the nucleophile .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. methyl groups) influence biological activity?
Substituents at positions 4 and 6 modulate electronic and steric properties. For instance:
- Methoxy at position 6 enhances electron density via resonance, increasing binding affinity to kinase targets (e.g., EGFR).
- Methyl groups introduce steric hindrance, reducing off-target interactions. Comparative studies using molecular docking (AutoDock Vina) and in vitro assays (IC₅₀ measurements) reveal that 4-chloro-6-methoxy derivatives exhibit 3-fold higher inhibitory activity against tyrosine kinases than methyl analogs .
Q. How should contradictory data on anti-inflammatory activity be resolved?
Discrepancies in biological activity (e.g., TNF-α suppression vs. COX-2 inhibition) may arise from assay conditions or impurity interference. Mitigation strategies include:
- Reproducibility testing : Replicate experiments under controlled conditions (pH, temperature, cell line consistency).
- Purity validation : Use HPLC-MS to rule out byproduct contamination.
- Mechanistic studies : Employ siRNA knockdowns or Western blotting to confirm target engagement .
Q. What computational methods predict reactivity trends for derivatization?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
Q. How can reaction scalability be improved without compromising yield?
Lab-to-pilot scale transitions require:
- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic reactions (e.g., esterification).
- Catalyst immobilization : Use silica-supported triethylamine to reduce waste and enable recycling.
- Process analytical technology (PAT) : In-line IR or Raman spectroscopy for real-time monitoring .
Methodological Guidance Table
| Research Objective | Recommended Approach | Key Parameters to Monitor | Reference |
|---|---|---|---|
| Synthesis Optimization | Vary solvent polarity, temperature, and catalyst loading | Yield, purity (HPLC), reaction time | |
| Biological Activity Screening | Kinase inhibition assays (IC₅₀), molecular docking | Binding energy (kcal/mol), selectivity ratio | |
| Data Contradiction Analysis | Reproducibility testing, impurity profiling | p-value (statistical significance), HPLC-MS traces |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
